

Spectroscopic analysis of C24H22FN5O3 (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: C24H22FN5O3

Cat. No.: B12199717

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Spectroscopic Analysis of C24H22FN5O3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of the compound **C24H22FN5O3**, hereafter referred to as "Fictitinib." The following sections detail the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. This guide also outlines the experimental protocols for acquiring such data and includes graphical representations of the analytical workflows.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data from the spectroscopic analysis of Fictitinib. These predictions are based on the molecular structure and the presence of various functional groups, including a fluorophenyl moiety, a substituted pyrimidine ring, an amide linkage, and other aromatic systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Proposed Assignment
10.21	s	1H	Ar-NH-CO
9.55	s	1H	Pyrimidine-NH
8.32	s	1H	Pyrimidine-H
7.95	d, $J = 8.5$ Hz	2H	Ar-H
7.78	dd, $J = 8.8, 5.4$ Hz	2H	Ar-H (ortho to F)
7.65	d, $J = 8.5$ Hz	2H	Ar-H
7.30	t, $J = 8.8$ Hz	2H	Ar-H (meta to F)
3.85	s	3H	OCH ₃
2.51	s	3H	Ar-CH ₃

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ , ppm)	Proposed Assignment
168.5	C=O (amide)
162.1 (d, $J = 245$ Hz)	C-F
158.9	Ar-C (pyrimidine)
155.4	Ar-C (pyrimidine)
152.1	Ar-C-O
145.3	Ar-C
138.2	Ar-C
131.9	Ar-C
129.8 (d, $J = 8.5$ Hz)	Ar-CH (ortho to F)
128.5	Ar-CH
120.7	Ar-CH
115.8 (d, $J = 21.5$ Hz)	Ar-CH (meta to F)
114.2	Ar-CH
105.6	Ar-CH (pyrimidine)
55.9	OCH ₃
21.2	Ar-CH ₃

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3350	Medium, Sharp	N-H Stretch (secondary amine)
3280	Medium, Sharp	N-H Stretch (amide)
3050	Medium	Aromatic C-H Stretch
2980	Medium	Aliphatic C-H Stretch
1680	Strong	C=O Stretch (amide)
1620	Strong	C=N Stretch (pyrimidine)
1590	Strong	C=C Stretch (aromatic)
1510	Strong	N-H Bend
1250	Strong	C-O Stretch (aryl ether)
1220	Strong	C-F Stretch
830	Strong	C-H Out-of-plane Bend (para-substituted)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization - ESI)

m/z	Proposed Fragment
456.18	[M+H] ⁺ (Molecular Ion)
360.15	[M - C ₆ H ₅ NO] ⁺
332.12	[M - C ₇ H ₇ O - H] ⁺
236.10	[C ₁₂ H ₈ FN ₄ O] ⁺
123.05	[C ₇ H ₇ O] ⁺
95.05	[C ₆ H ₄ F] ⁺

Experimental Protocols

The following sections provide detailed methodologies for the spectroscopic analysis of Fictitinib.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 5-25 mg of Fictitinib is dissolved in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).^[1] The solution is transferred to a 5 mm NMR tube. The spectrum is acquired on a 500 MHz NMR spectrometer. ¹H NMR spectra are referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm. For ¹³C NMR, a sample of 50-100 mg is used, and the spectrum is referenced to the solvent peak at 39.52 ppm.^[1]

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A thin solid film of the compound is prepared by dissolving a small amount of Fictitinib in a volatile organic solvent, such as methylene chloride.^[2] A drop of this solution is placed on a salt plate (NaCl or KBr), and the solvent is allowed to evaporate.^[2] The plate is then placed in the spectrometer, and the spectrum is recorded from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum is acquired using a mass spectrometer equipped with an electrospray ionization (ESI) source.^[3] A dilute solution of Fictitinib is prepared in a suitable solvent, such as methanol or acetonitrile, at a concentration of approximately 10-100 µg/mL.^[3] The solution is then infused into the ESI source. The analysis is performed in positive ion mode, and the data is collected over a mass-to-charge (m/z) range of 50-1000.

Visualizations

The following diagrams illustrate the workflows for the spectroscopic analyses described above.

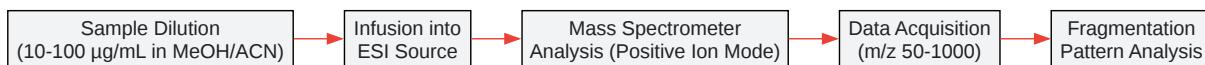


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NMR Experimental Workflow

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IR Spectroscopy Workflow

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Mass Spectrometry Workflow

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- To cite this document: BenchChem. [Spectroscopic analysis of C₂₄H₂₂FN₅O₃ (NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12199717#spectroscopic-analysis-of-c24h22fn5o3-nmr-ir-mass-spec]

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